molecular formula C6H20O2Si3 B3069430 Bis(dimethylsilyloxy)-dimethylsilane CAS No. 70900-21-9

Bis(dimethylsilyloxy)-dimethylsilane

Cat. No.: B3069430
CAS No.: 70900-21-9
M. Wt: 208.48 g/mol
InChI Key: HZBDPZBVINJJET-UHFFFAOYSA-N
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Description

Bis(dimethylsilyloxy)-dimethylsilane: is an organosilicon compound with the molecular formula C6H18O2Si3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique properties, including its ability to form stable bonds with other silicon-containing compounds, making it valuable in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(dimethylsilyloxy)-dimethylsilane typically involves the reaction of chlorodimethylsilane with dimethylsilanediol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using larger reactors and continuous flow processes. The reaction is optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(dimethylsilyloxy)-dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(dimethylsilyloxy)-dimethylsilane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. It is also used in the preparation of silicon-based coatings and adhesives .

Biology: In biological research, this compound is used in the modification of biomolecules to enhance their stability and functionality. It is also employed in the development of biocompatible materials for medical applications .

Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible structures. It is also investigated for its role in the synthesis of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of silicone rubber, sealants, and lubricants. Its unique properties make it valuable in the manufacturing of high-performance materials .

Mechanism of Action

The mechanism of action of Bis(dimethylsilyloxy)-dimethylsilane involves its ability to form stable bonds with other silicon-containing compounds. This property is due to the presence of silicon-oxygen bonds, which are highly stable and resistant to hydrolysis. The compound can interact with various molecular targets, including other silanes and siloxanes, to form complex structures. These interactions are crucial in the synthesis of advanced materials and in enhancing the stability of biomolecules .

Comparison with Similar Compounds

Uniqueness: Bis(dimethylsilyloxy)-dimethylsilane is unique due to its specific molecular structure, which allows it to form stable and versatile bonds with other silicon-containing compounds. This property makes it highly valuable in the synthesis of advanced materials and in various industrial applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

bis(dimethylsilyloxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H20O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h9-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBDPZBVINJJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C)(C)O[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115254-29-0
Details Compound: Dimethylsilyl-terminated polydimethylsiloxane
Record name Dimethylsilyl-terminated polydimethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115254-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

208.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-93-1, 70900-21-9
Record name 1,1,3,3,5,5-Hexamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siloxanes and Silicones, di-Me, hydrogen-terminated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Siloxanes and Silicones, di-Me, hydrogen-terminated
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemcial) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60–65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxne starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C & 29Si NMR, UV-Vis and FT-IR spectral characteristics.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
740 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
22 mg
Type
reactant
Reaction Step Four
Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemcial) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxne starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C and 29Si NMR, UV-Vis and FT-IR spectral characteristics.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22 mg
Type
reactant
Reaction Step Three
Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemical) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxane starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C and 29Si NMR, UV-Vis and FT-IR spectral characteristics.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22 mg
Type
reactant
Reaction Step Three
Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(dimethylsilyloxy)-dimethylsilane
Reactant of Route 2
Reactant of Route 2
Bis(dimethylsilyloxy)-dimethylsilane
Reactant of Route 3
Bis(dimethylsilyloxy)-dimethylsilane
Reactant of Route 4
Bis(dimethylsilyloxy)-dimethylsilane

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